Dihydroterpinyl acetate Dihydroterpinyl acetate
Brand Name: Vulcanchem
CAS No.: 80-25-1
VCID: VC3820069
InChI: InChI=1S/C12H22O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h9,11H,5-8H2,1-4H3
SMILES: CC1CCC(CC1)C(C)(C)OC(=O)C
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol

Dihydroterpinyl acetate

CAS No.: 80-25-1

Cat. No.: VC3820069

Molecular Formula: C12H22O2

Molecular Weight: 198.3 g/mol

* For research use only. Not for human or veterinary use.

Dihydroterpinyl acetate - 80-25-1

Specification

CAS No. 80-25-1
Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
IUPAC Name 2-(4-methylcyclohexyl)propan-2-yl acetate
Standard InChI InChI=1S/C12H22O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h9,11H,5-8H2,1-4H3
Standard InChI Key HBNHCGDYYBMKJN-UHFFFAOYSA-N
SMILES CC1CCC(CC1)C(C)(C)OC(=O)C
Canonical SMILES CC1CCC(CC1)C(C)(C)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

Dihydroterpinyl acetate exists as a cis-trans isomeric mixture of p-menthan-1-yl and p-menthan-8-yl acetates. The equilibrium between these isomers influences its olfactory profile, with the cis configuration contributing subtle herbaceous notes alongside the dominant citrus-pine aroma . Nuclear magnetic resonance (NMR) studies confirm the presence of acetylated tertiary alcohols, with the ester functional group (RCOOR\text{RCOOR}') central to its volatility and solubility profile .

Table 1: Key Physicochemical Properties

PropertyValue/RangeSource
Molecular Weight198.3 g/mol
Boiling Point221–227°C
Density (20°C)0.9185–0.939 g/mL
Refractive Index (20°C)1.4469–1.450
Flash Point90–95°C (closed cup)
SolubilityOrganic solvents; insoluble in water

Synthesis and Catalytic Optimization

Hydrogenation of Terpinyl Acetates

Industrial production predominantly involves hydrogenating terpinyl acetates using Raney nickel catalysts. This process reduces α,β-unsaturated bonds in terpineol precursors, yielding dihydroterpinyl acetate with ≥99% purity. Kinetic studies reveal optimal conditions at 50–70°C and 10–15 bar H2\text{H}_2, achieving near-quantitative conversion within 5–8 hours .

Solid Superacid-Catalyzed Esterification

Alternative routes employ sulfated zirconia (SO42/ZrO2\text{SO}_4^{2-}/\text{ZrO}_2) and tin-titanium composites (SO42/SnO2TiO2\text{SO}_4^{2-}/\text{SnO}_2-\text{TiO}_2) as solid superacid catalysts. These materials enhance reaction rates by providing Brønsted acid sites, facilitating terpineol-acetic anhydride condensation. Under microwave irradiation (100 W, 2 hours), yields reach 86.5% with 4% catalyst loading, minimizing byproduct formation .

Table 2: Comparative Synthesis Methods

MethodCatalystYield (%)Conditions
HydrogenationRaney Nickel99+70°C, 15 bar H2\text{H}_2
EsterificationSO42/ZrO2\text{SO}_4^{2-}/\text{ZrO}_294.140°C, 8 hours
Microwave-AssistedH3PO4\text{H}_3\text{PO}_486.5100 W, 2 hours

Olfactory Profile and Flavor Applications

Odor Threshold and Blending Performance

With an odor threshold of 0.01 ppm in air, dihydroterpinyl acetate imparts freshness at minimal concentrations. Gas chromatography-olfactometry (GC-O) identifies key odorants: limonene (0.1–0.25%) enhances citrus top-notes, while menthanyl acetates contribute mid-body .

Consumer Product Formulations

  • Detergents and Cleaners: 0.2–0.5% loading masks alkaline odors without pH interference .

  • Personal Care: In colognes, 1–3% concentrations provide long-lasting sillage due to low vapor pressure (0.06 hPa) .

  • Food Flavors: GRAS-approved at 10–50 ppm for citrus flavor enhancement in beverages .

Market Dynamics and Future Outlook

The global dihydroterpinyl acetate market is projected to grow at 6.2% CAGR (2025–2030), driven by:

  • MLCC Manufacturing: As a solvent in ceramic capacitor production, replacing volatile organic compounds (VOCs) .

  • Natural Fragrance Trends: Consumer preference for terpene-derived ingredients over synthetics .

  • Asia-Pacific Dominance: China accounts for 58% of production capacity, leveraging cost-effective catalytic processes .

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